molecular formula C15H20Cl2N2O2 B12787659 N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide monohydrochloride CAS No. 97111-05-2

N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide monohydrochloride

Cat. No.: B12787659
CAS No.: 97111-05-2
M. Wt: 331.2 g/mol
InChI Key: HCJTUNHSMXLMCS-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring, a pyrrolidine moiety, and an acetamide group. Its monohydrochloride form indicates the presence of a hydrochloride salt, which enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide monohydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chloro-4-nitroacetophenone with pyrrolidine under basic conditions to form the intermediate 2-chloro-4-(1-pyrrolidinyl)acetophenone.

    Reduction: The nitro group in the intermediate is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acetylation: The resulting amine is acetylated using acetic anhydride to form the final product, N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide.

    Formation of Monohydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt, enhancing the compound’s solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia (NH3), thiols (R-SH), or alkoxides (R-OH) under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide monohydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide monohydrochloride can be compared with other similar compounds to highlight its uniqueness:

    N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide: Lacks the monohydrochloride salt, resulting in different solubility and stability properties.

    N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide dihydrochloride: Contains two hydrochloride salts, which may affect its solubility and reactivity.

    N-(2-Chloro-4-(1-oxo-2-(1-pyrrolidinyl)propyl)phenyl)acetamide methyl ester:

Properties

CAS No.

97111-05-2

Molecular Formula

C15H20Cl2N2O2

Molecular Weight

331.2 g/mol

IUPAC Name

N-[2-chloro-4-(2-pyrrolidin-1-ylpropanoyl)phenyl]acetamide;hydrochloride

InChI

InChI=1S/C15H19ClN2O2.ClH/c1-10(18-7-3-4-8-18)15(20)12-5-6-14(13(16)9-12)17-11(2)19;/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,19);1H

InChI Key

HCJTUNHSMXLMCS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)NC(=O)C)Cl)N2CCCC2.Cl

Origin of Product

United States

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